6-(thiophen-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction of a suitable diamine with a compound containing the thioxo group. The thiophen-3-yl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the thioxo group. The electronic properties of the molecule would be influenced by the heteroatoms (nitrogen in the pyrimidine ring and sulfur in the thiophene ring and the thioxo group). These heteroatoms have lone pairs of electrons that can participate in resonance, affecting the distribution of electron density in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the heteroatoms and the thioxo group. The nitrogen atoms in the pyrimidine ring could act as nucleophiles in reactions with electrophiles. The sulfur atom in the thioxo group could potentially be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heteroatoms and the thioxo group could affect its polarity, solubility, and spectral properties .Scientific Research Applications
Antimicrobial Applications
- A study by Gomha et al. (2018) discusses the synthesis of novel triazolopyrimidines and pyridotriazolopyrimidinones using a compound structurally similar to the target compound, showing mild antimicrobial activities Gomha et al., 2018.
- El-Shwiniy et al. (2020) synthesized metal complexes with a similar structure for potential use in antimicrobial and anticancer applications El-Shwiniy et al., 2020.
Anticancer Applications
- Gerçek et al. (2022) synthesized novel compounds from similar structures for treating variola virus, with promising binding free energies suggesting potential as an alternative to existing drugs Gerçek et al., 2022.
- Hafez and El-Gazzar (2017) created novel thienopyrimidine derivatives showing potent anticancer activity on various human cancer cell lines Hafez & El-Gazzar, 2017.
Synthetic Applications
- Kökbudak et al. (2020) described the synthesis and cytotoxic activities of thioxopyrazolopyrimidinone derivatives, underlining their relevance in cancer research Kökbudak et al., 2020.
- Patel and Patel (2017) synthesized chalcone derivatives with potential antibacterial and antifungal activities Patel & Patel, 2017.
Other Applications
- Singh et al. (2016) investigated the corrosion inhibition properties of thiopyrimidine derivatives, demonstrating their effectiveness as corrosion inhibitors Singh et al., 2016.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-sulfanylidene-6-thiophen-3-yl-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS2/c11-7-3-6(9-8(12)10-7)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZFLUPNHJBCFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(thiophen-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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